3-Amino-1-methyl-1H-pyrrole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3-amino-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-9-3-2-5(8)6(9)4-7/h2-3H,8H2,1H3 |
InChI Key |
WLHTVKNUUDMQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C#N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 1 Methyl 1h Pyrrole 2 Carbonitrile and Analogs
Direct Synthetic Routes to 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile
Direct synthetic strategies aim to construct the this compound scaffold efficiently. These methods include forming the heterocyclic ring from acyclic precursors that already contain the necessary nitrogen, amino, and nitrile groups, or by directly functionalizing a pre-formed 1-methylpyrrole ring.
One of the most effective strategies for constructing highly substituted pyrroles involves the cyclization of functionalized open-chain precursors. The Thorpe-Ziegler cyclization, for instance, is a classical method for synthesizing 2-aminopyrrole-3-carbonitriles. This reaction involves the intramolecular cyclization of dinitriles. researchgate.net For the synthesis of 3-aminopyrrole derivatives, this can be adapted from precursors like α-amino dinitriles or their equivalents. researchgate.net
Multicomponent reactions (MCRs) offer another powerful approach, enabling the assembly of complex molecules like N-substituted 2-amino-3-cyano pyrroles in a single step from simple starting materials. A notable example is the reaction between nitroepoxides, amines, and malononitrile (B47326). rsc.org This method provides a convergent and efficient route to the desired pyrrole (B145914) core. The reaction proceeds by the in-situ formation of an intermediate that undergoes cyclization and aromatization to yield the highly functionalized pyrrole. rsc.org
Another relevant cyclization approach involves the reaction of nitrile-containing buta-1,3-dienes with amines. This reaction is proposed to proceed via a nucleophilic addition of the amine to a nitrile group, followed by an intramolecular cyclization of the resulting amidine intermediate to form the pyrrole ring. nih.gov
| Cyclization Strategy | Precursors | Key Features |
| Thorpe-Ziegler Cyclization | Dinitrile derivatives | Intramolecular cyclization researchgate.net |
| Multicomponent Reaction | Nitroepoxides, Amines, Malononitrile | Convergent, one-pot synthesis rsc.org |
| Buta-1,3-diene Cyclization | Nitrile-containing buta-1,3-dienes, Amines | Forms 2-aminopyrroles via an amidine intermediate nih.gov |
The direct functionalization of a pre-existing 1-methylpyrrole ring with both an amino and a nitrile group in a regioselective manner presents significant challenges. Direct amination of unactivated C-H bonds on a pyrrole ring is not a commonly reported high-yielding transformation. However, cyanation of the pyrrole ring is well-established. Strategies for direct C-H cyanation have been developed for various heteroaromatics. mdpi.com While a one-pot, dual C-H functionalization to install both groups at the 2- and 3-positions of 1-methylpyrrole is not a standard procedure, a stepwise approach could be envisioned. This would involve the initial cyanation of the pyrrole ring, followed by the introduction of a nitro group and its subsequent reduction, or a direct amination protocol, although the latter is often difficult to control regioselectively.
Precursor Synthesis and Functional Group Transformations Leading to this compound
An alternative and often more practical approach involves the synthesis of a pyrrole precursor, such as 1-methyl-1H-pyrrole-2-carbonitrile, followed by the introduction of the amino group at the 3-position. This strategy allows for more controlled and predictable outcomes. The initial step is the efficient synthesis of the pyrrole-2-carbonitrile scaffold.
The introduction of a nitrile group onto the pyrrole ring is a key transformation. This can be achieved through either electrophilic or nucleophilic cyanation methods. Pyrrole-2-carbonitriles are valuable intermediates for various chemical products. google.com
Electrophilic cyanation reagents provide a formal "CN+" synthon for reaction with nucleophilic substrates like pyrroles. rsc.org Chlorosulfonyl isocyanate (CSI) is a highly effective reagent for the cyanation of electron-rich heterocycles, including pyrroles. cdnsciencepub.comresearchgate.net The reaction of 1-methylpyrrole with CSI proceeds to form an N-chlorosulfonyl amide intermediate, which is then readily converted to 1-methyl-1H-pyrrole-2-carbonitrile. google.com The process typically involves reacting the pyrrole with CSI at low temperatures, followed by decomposition of the intermediate with a tertiary amine or an N,N-dialkylformamide like N,N-dimethylformamide (DMF). google.comcdnsciencepub.com This method has been shown to produce the desired nitrile in high yields. google.com
Reaction Scheme: 1-Methylpyrrole + Chlorosulfonyl Isocyanate (CSI) → Intermediate → 1-Methyl-1H-pyrrole-2-carbonitrile google.com
Conditions: The reaction is often performed at or below 0°C in a solvent such as toluene or acetonitrile. google.com
Yield: Yields can be very high, with one patented process reporting a 95% yield when toluene is used as the solvent. google.com
| Reactant | Reagent | Solvent | Yield | Reference |
| 1-Methylpyrrole | Chlorosulfonyl Isocyanate / DMF | Dichloromethane | 58% | Barnett, et al. (as cited in google.com) |
| 1-Methylpyrrole | Chlorosulfonyl Isocyanate / DMF / Organic Base | Toluene | 95% | US Patent 7,399,870 B2 google.com |
Nucleophilic cyanation methods provide an alternative pathway to pyrrole-2-carbonitriles. These methods often involve the reaction of the pyrrole substrate under conditions that generate a cationic intermediate or activate the ring towards nucleophilic attack by a cyanide source.
Anodic Oxidation: The electrochemical cyanation of 1-methylpyrrole can be achieved by its anodic oxidation in a methanolic cyanide solution. google.comacs.org This method offers a regiocontrolled route to introduce the cyano group onto the pyrrole ring. acs.org
Photosensitization: A photosensitized reaction using an electron acceptor like 1,4-dicyanobenzene in a methanolic cyanide solution can also be used for the cyanation of 1-methylpyrrole. google.com This approach falls under the category of photooxidative cyanation. nih.gov
Trimethylsilyl Cyanide (TMSCN): Trimethylsilyl cyanide is a versatile and safer alternative to hydrogen cyanide for introducing nitrile groups. wikipedia.org The reaction of 1-methylpyrrole with TMSCN can be achieved via a tetraphenylporphyrin-sensitized photooxidation at low temperatures (-70°C) to yield 1-methyl-1H-pyrrole-2-carbonitrile. google.com
Triphenylphosphine-Thiocyanogen (TPPT): The combined reagent of triphenylphosphine and thiocyanogen, Ph₃P(SCN)₂, is effective for the cyanation of various pyrroles and indoles under mild conditions. rsc.org The reaction with 1-methylpyrrole is typically conducted at low temperatures (e.g., -40°C) and provides the corresponding 2-carbonitrile in good yield. google.comrsc.org
| Method | Cyanide Source | Key Conditions | Reference |
| Anodic Oxidation | Methanolic Cyanide Solution | Electrochemical cell | google.comacs.org |
| Photosensitization | Methanolic Cyanide Solution | 1,4-Dicyanobenzene as sensitizer, irradiation | google.com |
| Photooxidation | Trimethylsilyl Cyanide (TMSCN) | Tetraphenylporphyrin as sensitizer, -70°C | google.com |
| TPPT Reagent | Triphenylphosphine-Thiocyanogen | Freshly prepared reagent, -40°C | google.comrsc.org |
Once the 1-methyl-1H-pyrrole-2-carbonitrile precursor is synthesized, the final step would be the introduction of the amino group at the 3-position. This is typically achieved through electrophilic substitution, such as nitration followed by reduction, to yield the target compound, this compound.
Cyanation Strategies for Pyrrole-2-carbonitrile Scaffolds
Cyanation via Malononitrile Derivatives
The introduction of a nitrile group at the C2 position of the pyrrole ring is a crucial step in the synthesis of this compound. Malononitrile and its derivatives are highly effective reagents for this transformation, often participating in cyclization reactions that form the pyrrole core itself. A prominent strategy is the Thorpe-Ziegler cyclization. semanticscholar.orgresearchgate.net This method typically involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone. The resulting intermediate undergoes a spontaneous intramolecular cyclization to yield the 3-aminopyrrole derivative. semanticscholar.org
For instance, the reaction of an enaminonitrile, such as 3-anilino-2-cyanoacrylonitrile, with an α-haloketone in the presence of a base like triethylamine (B128534) can produce 3-aminopyrrole-2-carbonitrile derivatives in satisfactory yields (74-91%). semanticscholar.orgresearchgate.net The process is initiated by the alkylation of the enamine nitrogen, followed by the base-catalyzed intramolecular cyclization, where the activated methylene group attacks the nitrile, leading to the formation of the pyrrole ring. semanticscholar.org Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is another versatile precursor widely used in the synthesis of various heterocyclic compounds, including pyrrole derivatives. researchgate.net
The synthesis of the direct precursor to the title compound can be envisioned starting from N-methylaminoacetonitrile, which reacts with a suitable partner to form an intermediate that can cyclize with a malononitrile derivative. A related synthesis of 2-amino-3-cyano pyrrole derivatives starts with aminoacetaldehyde dimethyl acetal, which undergoes reductive amination, followed by a cyclization reaction with malononitrile. google.com
Table 1: Examples of Pyrrole Synthesis using Nitrile Precursors
| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-Anilino-2-cyanoacrylonitrile, α-haloketones | Triethylamine | 3-Aminopyrrole-2-carbonitrile derivatives | 74-91% | semanticscholar.orgresearchgate.net |
| 2-(2-Oxo-2-arylethyl)malononitriles, Hydrogen sulfide | Triethylamine | 2,2′-Disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles) | 88-92% | scienceopen.com |
Amination Strategies for 3-Aminopyrrole Architectures
The installation of an amino group at the C3 position is a defining feature of the target molecule. Many synthetic routes construct the 3-aminopyrrole skeleton directly through cyclization reactions where one of the precursors already contains the nitrogen atom destined for the 3-amino group. The Thorpe-Ziegler cyclization described previously is a prime example of such a strategy, where an enaminonitrile serves as the source of the C3-amino group. semanticscholar.orgresearchgate.net
Another approach involves the use of homopropargylic amines and nitrosoarenes, catalyzed by iodine, to synthesize 3-aminopyrroles through a process of cyclization and amination. researchgate.net Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex aminopyrroles. A notable example is the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides, which yields highly substituted 2-aminopyrroles. organic-chemistry.org While this example leads to 2-aminopyrroles, modifications in the reaction components could potentially be adapted for 3-aminopyrrole synthesis. A domino methodology involving a propargylic 3,4-diaza-Cope rearrangement of N-alkynyl, N′-vinyl hydrazides followed by a 5-exo-dig N-cyclization has also been developed for the synthesis of 2-aminopyrroles. nih.gov
These strategies highlight the common theme of incorporating the amino functionality into the starting materials, which then becomes part of the heterocyclic ring during the primary cyclization event, avoiding the need for a separate, post-cyclization amination step.
Methylation at the Pyrrole Nitrogen (N1) Strategies
The final structural element of the target compound is the methyl group at the N1 position. N-alkylation of the pyrrole ring is a common transformation that can be achieved through various methods. For electron-deficient pyrroles, a green chemistry approach utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF), affording N-methylated products in good yields (72-98%). acs.org This method avoids the use of more hazardous traditional reagents like methyl halides or dimethyl sulfate. acs.org
Other established methods for N-methylation include the use of methyl iodide with a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). chemicalbook.com A patent describes the synthesis of N-methylpyrrole by reacting pyrrole with methyl iodide and sodium hydroxide in DMSO, achieving a 93% yield. chemicalbook.com Another patented method involves the reaction of an organic solution of methylamine and an alkali with succinaldehyde. google.com The choice of method often depends on the substituents already present on the pyrrole ring and the desired reaction conditions (e.g., scale, environmental considerations). In the context of synthesizing this compound, methylation would likely be the final step, performed on the pre-formed 3-amino-1H-pyrrole-2-carbonitrile core.
Table 2: Comparison of N-Methylation Methods for Pyrroles
| Methylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl carbonate | DABCO | DMF | Not specified | 72-98% | acs.org |
| Methyl iodide | Sodium hydroxide | DMSO | Room temp, 5h | 93% | chemicalbook.com |
Cascade and Multi-Component Reaction Approaches for Pyrrole Core Construction
Cascade and multi-component reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules like substituted pyrroles in a single pot with high atom economy and efficiency. These strategies are particularly well-suited for building the pyrrole core of the target compound.
Palladium-Catalyzed Cascade Reactions
Palladium catalysts are exceptionally versatile for mediating cascade reactions to form heterocyclic compounds. researchtrend.net One such method is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, which produces highly substituted pyrroles in moderate to excellent yields. mdpi.com The reaction proceeds in a cascade fashion involving enamination and amino-alkene intermediates, using oxygen as the terminal oxidant under mild conditions. mdpi.com
Another sophisticated approach involves a palladium-catalyzed Narasaka–Heck cyclization/C–H activation/[4+2] annulation cascade. This reaction uses γ,δ-unsaturated oxime esters to assemble spirocyclic pyrrolines, demonstrating the power of palladium to orchestrate multiple bond-forming events in a single operation. nih.gov A further strategy involves a ligand-free palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to yield 1H-pyrrole-3-carbonitriles. thieme-connect.com These diverse palladium-catalyzed methods offer robust pathways to construct the pyrrole nucleus, which can be tailored with appropriate starting materials to target specific substitution patterns.
Iron-Catalyzed Radical Cycloaddition
Iron catalysis has emerged as a cost-effective and environmentally benign alternative for synthesizing pyrroles. A novel and efficient method involves the iron(II)-catalyzed radical cycloaddition of 2H-azirines and enamides. acs.orgnih.govacs.org This reaction proceeds through a homolytic cleavage of the C–N bond of the 2H-azirine, followed by a radical cyclization with the enamide. organic-chemistry.org The process utilizes readily available starting materials, tolerates a wide range of functional groups, and produces valuable triaryl-substituted pyrroles in good to high yields under mild, redox-neutral conditions. acs.orgorganic-chemistry.org Optimization studies have identified FeCl₂ as the most effective catalyst. organic-chemistry.org This radical-based approach provides a unique entry into the synthesis of polysubstituted pyrroles.
Table 3: Iron-Catalyzed Synthesis of Substituted Pyrroles
| Substrates | Catalyst | Conditions | Product Type | Yield | Reference |
|---|
Copper(II)-Catalyzed Cyclization Reactions
Copper catalysts are also highly effective in the synthesis of pyrrole derivatives. A novel copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters has been developed for the synthesis of substituted pyrroles. acs.org This reaction is advantageous as it uses oxygen as the oxidant under mild conditions and constructs two new C-N bonds and one C(sp²)-C(sp²) bond in a single pot. acs.org
Another powerful strategy is the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a variety of N–H pyrroles with high regioselectivity and good yields. acs.org Furthermore, enantioselective copper-catalyzed borylative cyclizations have been employed to construct valuable nitrogen-containing heterocycles, such as pyrroloquinazolinones. nih.gov An enantioselective arylation–cyclization cascade using diaryliodonium salts and asymmetric copper catalysis has also been developed to construct the pyrroloindoline architecture, highlighting the potential of copper to facilitate complex cyclization cascades. nih.gov These copper-catalyzed methods provide diverse and efficient routes to the pyrrole core, accommodating a broad range of functional groups.
Ruthenium-Catalyzed Dehydrogenative Coupling
Ruthenium catalysts have emerged as powerful tools for pyrrole synthesis through dehydrogenative coupling and cycloaddition reactions, valued for their atom economy. One strategy involves the acceptorless dehydrogenative coupling (ADC) of β-amino alcohols and ynones, which provides a sustainable route to functionalized pyrroles with water and hydrogen gas as the only byproducts. Another versatile approach is the three-component reaction of ketones, amines, and vicinal diols, which yields various substituted pyrroles. organic-chemistry.org
Ruthenium-catalyzed [3+2] cycloaddition between activated alkynes and 2H-azirines also affords polysubstituted pyrroles. nih.gov The reaction is proposed to proceed via the oxidative ring-opening of the azirine and subsequent alkyne insertion by the ruthenium catalyst. nih.gov Furthermore, ring-closing metathesis (RCM) of diallylamines using a Grubbs ruthenium catalyst, followed by in situ oxidation, produces N-sulfonyl- and N-acylpyrroles. nih.govorganic-chemistry.org
| Catalyst/Method | Reactants | Product Type | Key Features |
| Ru-catalyzed ADC | β-Amino alcohols, Ynones | 3-Acylpyrroles | Atom- and step-economic; byproducts are H₂O and H₂. |
| Ru-catalyzed three-component | Ketones, Amines, Vicinal diols | Substituted pyrroles | High efficiency and versatility. organic-chemistry.org |
| Ru-catalyzed [3+2] cycloaddition | Activated alkynes, 2H-Azirines | Polysubstituted pyrroles | Proceeds via azirine ring-opening and alkyne insertion. nih.gov |
| Grubbs Ru-catalyzed RCM | Diallylamines | N-Sulfonyl/N-Acylpyrroles | Involves RCM followed by in situ oxidation. nih.govorganic-chemistry.org |
Gold(I)-Catalyzed Cascade Reactions
Gold(I) catalysis offers mild reaction conditions and broad functional group tolerance, making it highly effective for pyrrole synthesis. organic-chemistry.org Gold catalysts can activate terminal alkynes through either σ-activation (forming gold-acetylide species) or π-coordination, enabling unique cascade reactions. organic-chemistry.org
A notable example is an autotandem catalysis process that constitutes a formal [3+2] annulation. This cascade involves the initial addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization to form the pyrrole ring. organic-chemistry.org Another powerful method is the gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.orgorganic-chemistry.org This intermolecular approach uses readily accessible starting materials and offers high regioselectivity and functional group tolerance. The addition of MgO as a water scavenger can significantly improve yields in these reactions. nih.govorganic-chemistry.org
| Reaction Type | Reactants | Catalyst System | Key Intermediate(s) |
| Autotandem Catalysis | Terminal alkynes, Acetals | Gold(I) catalyst (e.g., with AgOTf) | Gold-acetylide. organic-chemistry.org |
| Hydroamination/Cyclization | α-Amino ketones, Alkynes | Gold(I) catalyst | Enamine intermediates. organic-chemistry.org |
| Intramolecular Cyclization | Enyne sulfonamides | Gold(I) catalyst | 3-Methylene-2,3-dihydropyrrole. nih.gov |
Transition Metal-Free Cyclizations (e.g., Oppenauer Oxidation)
Transition metal-free methods provide sustainable alternatives for pyrrole synthesis, avoiding the cost and potential toxicity of metal catalysts. A key example involves a one-pot reaction of secondary alcohols and 2-aminoalcohols that proceeds via an Oppenauer-type oxidation. organic-chemistry.org In this process, an inexpensive reagent like benzophenone facilitates the oxidation of the secondary alcohol to a ketone, which then undergoes an in situ condensation with the amino alcohol, followed by oxidative cyclization to form the pyrrole. organic-chemistry.org
Other metal-free approaches include:
NaOH-catalyzed cyclization of methyl isocyanoacetate with aurone analogues, which produces 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org
A cascade reaction of phenylacetaldehydes and anilines using tert-butyl hydroperoxide (TBHP) as an oxidant to yield 1,3,4-trisubstituted pyrroles. nih.gov
Iodine-catalyzed reactions , where iodine acts as a Lewis acid and mild oxidant, can be used to synthesize pyrroles from enolizable aldehydes and primary aliphatic amines. nih.gov
| Method | Reactants | Reagent/Condition | Product Type |
| Oppenauer-type Oxidation | Secondary alcohols, 2-Aminoalcohols | Benzophenone | NH-pyrroles. organic-chemistry.org |
| Base-catalyzed Cyclization | Methyl isocyanoacetate, Aurone analogues | NaOH | 2,3,4-Trisubstituted pyrroles. rsc.org |
| Oxidative Cascade | Phenylacetaldehydes, Anilines | TBHP | 1,3,4-Trisubstituted pyrroles. nih.gov |
| Iodine-catalyzed Cyclization | Enolizable aldehydes, Primary aliphatic amines | I₂ | Substituted pyrroles. nih.gov |
Zr-Catalyzed Reactions
Zirconium-based catalysts offer an efficient and mild route to highly functionalized pyrroles. A notable application is the Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles from the reaction of N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org The required N-acyl α-aminoaldehydes can be readily prepared from α-amino acids. organic-chemistry.orgnih.gov
The reaction proceeds smoothly under optimized conditions using ZrOCl₂·8H₂O in a THF/H₂O solvent system at room temperature or 50 °C, with yields reaching up to 88%. organic-chemistry.org This method is distinguished from the classical Knorr synthesis and is compatible with a wide array of substrates, including those with sensitive functional groups. organic-chemistry.orgnih.gov The proposed mechanism involves a Zr-catalyzed Knoevenagel condensation followed by an intramolecular cyclization. organic-chemistry.org For less reactive substrates, the efficiency can be enhanced by using a Brønsted acid co-catalyst like Amberlyst-15. organic-chemistry.org
| Catalyst | Reactants | Conditions | Yield |
| ZrOCl₂·8H₂O (10 mol%) | N-acyl α-aminoaldehydes, 1,3-Dicarbonyl compounds | THF/H₂O, RT or 50 °C | Up to 88%. organic-chemistry.org |
| α-Zr(KPO₄)₂ | 1,4-Dicarbonyl, Amine | 60 °C, solvent-free, 24 h | 56%. semanticscholar.org |
| α-Zr(CH₃PO₃)₁.₂(O₃PC₆H₄SO₃H)₀.₈ | 1,4-Dicarbonyl, Amine | 60 °C, solvent-free, 2 h | 88%. semanticscholar.org |
Reactions Involving α-Amino Carbonyl Compounds and Aldehydes
The reaction between α-amino carbonyl compounds and aldehydes is a foundational strategy for synthesizing substituted pyrroles. A direct and efficient method for preparing 1,3,4-triarylpyrroles is the I₂-catalyzed cyclization of α-amino carbonyl compounds and aldehydes. organic-chemistry.org This one-pot reaction proceeds in good yields, tolerates a range of functional groups, and is compatible with air. The conditions were optimized using I₂ and ZnCl₂ in toluene at 100 °C. organic-chemistry.org
Another general approach involves the reaction of lithium enolates of ketones with BOC-α-amino aldehydes or ketones. The resulting aldol intermediates cyclize under acidic conditions to furnish the pyrrole ring. This method is highly versatile, allowing for a wide variety of substituents at any position of the pyrrole core. acs.org The classical Knorr pyrrole synthesis also falls into this category, involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org Due to the instability and tendency of α-aminoketones to self-condense, they are typically prepared in situ from the corresponding oxime. wikipedia.org
| Method | Reactants | Catalyst/Conditions | Product Type |
| I₂-Catalyzed Cyclization | α-Amino carbonyl compounds, Aldehydes | I₂ / ZnCl₂, Toluene, 100 °C | 1,3,4-Triarylpyrroles. organic-chemistry.org |
| Enolate Addition/Cyclization | Ketone lithium enolates, BOC-α-amino aldehydes/ketones | Acidic conditions | Polysubstituted pyrroles. acs.org |
| Knorr Synthesis | α-Amino-ketone (in situ), β-Ketoester | Zinc, Acetic acid | Substituted pyrroles. wikipedia.org |
Domino Reactions (e.g., 2H-azirines and acetone)
Domino reactions provide a step-economical pathway to complex molecules from simple starting materials. A notable example is the catalyst-controlled chemodivergent synthesis of trisubstituted pyrroles from the domino reaction of 2H-azirines and acetone. acs.org Under basic conditions, acetone acts as a nucleophile, reacting with the 2H-azirine to form a pyrrole. organic-chemistry.orgacs.org In contrast, switching the catalyst to an acid like TfOH causes acetone to behave as an electrophile, leading to 3-oxazolines instead. organic-chemistry.orgacs.org
2H-azirines are versatile building blocks in domino reactions for synthesizing various heterocyclic systems. acs.org They can undergo ring cleavage to form reactive intermediates like nitrile ylides or participate in cycloadditions. nih.govresearchgate.net For instance, an efficient nickel-catalyzed formal [3+2]-cycloaddition of 2H-azirines with 1,3-dicarbonyl compounds has been developed to produce tetrasubstituted pyrroles. researchgate.net This transformation involves the cleavage of the C=N bond of the azirine and the formation of new C-C and C-N bonds under mild conditions. researchgate.net
| Reactants | Catalyst/Conditions | Role of Acetone | Product |
| 2H-Azirines, Acetone | Basic (e.g., K₂CO₃) | Nucleophile | Trisubstituted Pyrrole. organic-chemistry.orgacs.org |
| 2H-Azirines, Acetone | Acidic (e.g., TfOH) | Electrophile | 3-Oxazoline. organic-chemistry.orgacs.org |
| 2H-Azirines, 1,3-Dicarbonyls | Nickel catalyst | - | Tetrasubstituted Pyrrole. researchgate.net |
Condensation Reactions (e.g., Paal-Knorr, Carbamates, Carboxylic Acids)
Condensation reactions are among the most fundamental and widely used methods for pyrrole synthesis.
Paal-Knorr Synthesis : This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a pyrrole. organic-chemistry.orgrgmcet.edu.in While traditional methods often required harsh conditions, modern modifications utilize various Brønsted or Lewis acids as catalysts, including greener options like silica sulfuric acid, to improve efficiency and sustainability. rgmcet.edu.in
Reactions with Carbamates : N-alkoxycarbonyl pyrroles can be synthesized in a single step by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, a surrogate for a 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen, which can influence the reactivity of the pyrrole ring in subsequent functionalization steps. nih.gov
Reactions with Carboxylic Acids : N-acylpyrroles can be prepared by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. This procedure is tolerant of a wide range of functional groups. organic-chemistry.org Additionally, existing N-alkoxycarbonyl pyrroles can be acylated using carboxylic acids in the presence of an activator like trifluoromethanesulfonic anhydride (B1165640). nih.gov
| Reaction Name/Type | Reactants | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | One of the most direct routes to N-substituted pyrroles. organic-chemistry.orgrgmcet.edu.in |
| Carbamate Condensation | O-Substituted carbamates, 2,5-Dimethoxytetrahydrofuran | Provides N-alkoxycarbonyl pyrroles in a single step. nih.gov |
| Carboxylic Acid Condensation | Carboxylic acids, 2,4,4-Trimethoxybutan-1-amine | Forms N-acylpyrroles via acid-mediated cyclization. organic-chemistry.org |
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as the this compound core. These reactions combine three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates.
A notable MCR for synthesizing N-substituted 2-amino-3-cyanopyrroles involves the reaction of nitroepoxides, primary amines, and malononitrile. rsc.org This method provides a straightforward route to variously substituted pyrroles. For instance, the reaction of a nitroepoxide with an amine and malononitrile in the presence of potassium carbonate (K2CO3) in methanol at 60°C yields the desired polysubstituted pyrrole. rsc.org This strategy is effective for creating a library of pyrrole analogs by varying the substituents on the nitroepoxide and the amine.
Another versatile three-component synthesis utilizes α-hydroxyketones, oxoacetonitriles, and primary amines. nih.govntu.edu.sg This reaction, typically catalyzed by acetic acid in ethanol (B145695), allows for the selective formation of N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov For example, reacting an α-hydroxyketone like 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with 3-oxobutanenitrile and an aniline derivative in a one-pot setup can produce precursors for biologically active molecules, such as COX-2 inhibitors. ntu.edu.sg The reaction proceeds with high selectivity, yielding the desired pyrrole as the sole product under optimized conditions. nih.gov
The following table summarizes representative examples of one-pot multicomponent syntheses for 2-amino-3-cyanopyrrole analogs.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Product Class | Yield |
|---|---|---|---|---|---|---|---|
| Nitroepoxide | Amine | Malononitrile | K2CO3 | Methanol | 60°C, 3h | N-Substituted 2-amino-3-cyanopyrroles | Up to 89% rsc.org |
| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic Acid | Ethanol | 70°C, 3h | N-Substituted 2,3,5-functionalized 3-cyanopyrroles | 60-86% nih.govntu.edu.sg |
| Arylglyoxal | 6-Amino-1,3-dimethyluracil | Barbituric Acid Derivative | TBAB | Ethanol | 50°C, 60-80 min | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95% scielo.org.mxresearchgate.net |
Fused heterocyclic systems incorporating the pyrrole ring, such as pyrrolo[2,3-d]pyrimidines, can also be accessed via MCRs. A green and efficient three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst provides high yields of the fused products. scielo.org.mxresearchgate.net
Stereoselective and Regioselective Synthetic Considerations
While this compound itself is an achiral molecule, the synthesis of its analogs often requires careful control of regioselectivity and, where applicable, stereoselectivity.
Regioselectivity in pyrrole synthesis is crucial for controlling the substitution pattern on the heterocyclic ring. Different synthetic strategies offer varying degrees of regiocontrol.
Barton-Zard Pyrrole Synthesis : This method allows for a regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes. The reaction proceeds between an isocyanoacetamide derivative and α-nitroalkenes or β-nitroacetates, establishing a specific substitution pattern. nih.gov
[3+2] Cycloadditions : The reaction of azomethine ylides with dipolarophiles like alkenes or alkynes can lead to polysubstituted pyrroles. The regioselectivity of this [3+2] cycloaddition dictates the final arrangement of substituents on the pyrrole ring. nih.gov
Thorpe-Ziegler Cyclization : The synthesis of 3-aminopyrrole derivatives can be achieved through a Thorpe-Ziegler reaction. This involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone, followed by a base-catalyzed intramolecular cyclization. The regiochemical outcome is determined by the structure of the enaminonitrile and the α-haloketone starting materials. semanticscholar.org
The following table highlights different synthetic methods and their regioselective outcomes for pyrrole derivatives.
| Synthetic Method | Reactants | Key Feature | Regiochemical Outcome |
|---|---|---|---|
| Barton-Zard Synthesis | Isocyanoacetamide + Nitroalkene | Stepwise condensation and cyclization | Controlled synthesis of 3,4-disubstituted pyrroles nih.gov |
| [3+2] Cycloaddition | Azomethine ylide + Alkyne/Alkene | Regioselective cycloaddition | Formation of polysubstituted pyrroles nih.gov |
| Thorpe-Ziegler Cyclization | β,β-Enaminonitrile + α-Haloketone | Intramolecular cyclization | Yields 3-aminopyrrole derivatives semanticscholar.org |
Stereoselectivity becomes a consideration when chiral centers are present in the substituents or when the synthesis itself introduces chirality. In the multicomponent synthesis starting from α-hydroxyketones, if a chiral starting material such as D-(+)-fructose is used, the resulting pyrrole product will incorporate stereocenters. For example, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine yields 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile, where the stereochemistry of the sugar backbone is retained in the final product. nih.gov This demonstrates that complex, stereochemically defined pyrrole analogs can be accessed through judicious choice of chiral starting materials in multicomponent reactions.
Chemical Reactivity and Derivatization of 3 Amino 1 Methyl 1h Pyrrole 2 Carbonitrile
Reactivity of the Amino Group (C3-Amino)
The amino group at the C3 position of the pyrrole (B145914) ring exhibits typical nucleophilic character, enabling it to participate in a range of reactions, including acylations, Schiff base formation, and cyclocondensation reactions.
The C3-amino group of 3-aminopyrrole derivatives readily undergoes acylation. Although the amino group is adjacent to an electron-withdrawing nitrile group, it retains sufficient nucleophilicity to react with acylating agents. For instance, 3-aminopyrroles can be acylated by treatment with acetic anhydride (B1165640) in a refluxing solvent to yield the corresponding monoacetyl derivative. rsc.org This reactivity is a common feature of aminopyrroles and is a fundamental transformation for introducing acyl groups, which can serve as precursors for further synthetic modifications or as a key structural motif in biologically active molecules.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
|---|
The primary amino group at the C3 position can condense with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a widely used method for introducing diverse substituents onto the amino group and for the synthesis of various heterocyclic compounds. While specific studies on 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile are not extensively detailed, the general reactivity of aminopyrroles suggests that it will readily form Schiff bases with a variety of carbonyl compounds under standard reaction conditions.
The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an excellent precursor for cyclocondensation reactions to form fused heterocyclic systems. A significant application is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogs of purines and often exhibit a range of biological activities. acs.orgwikipedia.orgnih.govwikipedia.orgbyjus.com The general strategy involves the reaction of the 3-aminopyrrole-2-carbonitrile with a suitable three-carbon electrophile or a one-carbon synthon that can react with both the amino and the nitrile group to construct the pyrimidine (B1678525) ring. These reactions provide a direct and efficient route to complex heterocyclic scaffolds that are of interest in medicinal chemistry. urbanpro.com
Reactivity of the Nitrile Group (C2-Carbonitrile)
The nitrile group at the C2 position is a versatile functional group that can be transformed into various other functionalities, including carboxylic acid derivatives and aldehydes, through hydrolysis and partial reduction, respectively.
The carbonitrile group at the C2 position can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. The hydrolysis of nitriles on a pyrrole ring is a well-established transformation. nih.govacs.org For instance, alkaline hydrolysis of pyrrole-2-carboxylates has been used to synthesize the corresponding carboxylic acids. nih.gov Similarly, the nitrile group of this compound can be converted to the corresponding 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for further derivatization, such as esterification or amide bond formation.
Table 2: Hydrolysis of the Nitrile Group
| Starting Material | Reaction | Intermediate | Final Product |
|---|
The partial reduction of the nitrile group to an aldehyde is a key transformation that provides access to pyrrole-2-carbaldehydes. Several methods are available for this conversion. The Stephen aldehyde synthesis, which involves the use of tin(II) chloride and hydrochloric acid to form an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde, is a classic method for this transformation. wikipedia.orgbyjus.com Another widely used and often more selective method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. urbanpro.commasterorganicchemistry.comacs.org DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to imines, which upon aqueous workup, yield the corresponding aldehydes. masterorganicchemistry.comacs.org This method is particularly useful for substrates with other reducible functional groups. The resulting 3-amino-1-methyl-1H-pyrrole-2-carbaldehyde is a valuable intermediate for various synthetic applications, including the construction of more complex molecules through reactions involving the aldehyde functionality. cdnsciencepub.com
Table 3: Common Reagents for Partial Reduction of Nitriles to Aldehydes
| Reagent | Description |
|---|---|
| Tin(II) chloride / HCl (Stephen Reaction) | A classic method involving the formation and hydrolysis of an iminium salt. wikipedia.orgbyjus.com |
Complete Reduction to Aminomethyl Group
The complete reduction of the nitrile functionality in this compound to an aminomethyl group (-CH₂NH₂) can be achieved using various reducing agents. While specific literature on the reduction of this particular compound is not abundant, the transformation is a well-established procedure in organic synthesis.
Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for this type of reduction. The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond of the nitrile. This process occurs in two stages: an initial addition forms an imine anion, which is then further reduced to a dianion. Subsequent quenching of the reaction with water protonates the dianion, yielding the primary amine. Given the reactivity of LiAlH₄, this reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic hydrogenation presents another viable method for the reduction of the nitrile group. This approach involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a commonly employed catalyst for this transformation and is often used in conjunction with a hydrogen source like hydrogen gas or a hydride donor such as sodium borohydride (B1222165). The combination of sodium borohydride with a cobalt(II) salt, like cobalt(II) chloride, forms a species in situ that is also capable of reducing nitriles to primary amines. scite.ai This method can sometimes offer milder reaction conditions compared to LiAlH₄ reduction.
The successful reduction of the nitrile group without affecting the pyrrole ring's aromaticity is a key consideration. Under typical nitrile reduction conditions, the pyrrole ring is generally stable. However, more forcing conditions in catalytic hydrogenation, such as high pressures and temperatures with catalysts like rhodium or ruthenium, could potentially lead to the reduction of the pyrrole ring itself. osti.govresearchgate.net
Table 1: Reagents for the Complete Reduction of the Nitrile Group
| Reagent(s) | Typical Solvents | General Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions, often at reflux | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |
| H₂ / Raney Nickel | Ethanol (B145695), Methanol | Elevated pressure and temperature may be required | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol, Ethanol | Often at room temperature | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |
Reactions with Hydrazine (B178648)
The reaction of this compound with hydrazine (N₂H₄) is expected to proceed via a cyclocondensation reaction, leveraging the vicinal amino and nitrile functionalities to form a fused heterocyclic system. This type of reaction is a common strategy for the synthesis of pyrazole-fused heterocycles. beilstein-journals.orgnih.gov
Specifically, the amino group of the pyrrole can act as a nucleophile, attacking the carbon atom of the nitrile group of another molecule, or more likely, an intramolecular cyclization can be initiated by the reaction of the amino group with an activated form of the nitrile. However, the more established pathway involves the reaction with hydrazine, where the hydrazine molecule acts as a binucleophile.
The reaction likely initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks a suitable site, leading to the formation of a five-membered pyrazole (B372694) ring fused to the pyrrole core. This would result in the formation of a pyrazolo[3,4-b]pyrrole derivative. The reaction of 2-cyanothioacetamides with hydrazine, for instance, has been shown to involve both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov Similarly, the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines yields 3-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov
The reaction conditions for such cyclizations typically involve heating the aminonitrile with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or dioxane. The use of substituted hydrazines would be expected to yield N-substituted pyrazolo[3,4-b]pyrrole products.
Table 2: Expected Product from Reaction with Hydrazine
| Reactant | Reagent | Expected Product | Fused Ring System |
| This compound | Hydrazine (N₂H₄) | 1,5-dihydro-4H-pyrazolo[3,4-b]pyrrol-3-amine derivative | Pyrazolo[3,4-b]pyrrole |
Reactivity of the Pyrrole Ring System
The pyrrole ring in this compound is electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This high electron density makes the pyrrole ring highly susceptible to electrophilic attack. The substituents on the ring, the amino group at C3 and the nitrile group at C2, will influence the regioselectivity of these reactions. The amino group is a strong activating group and is ortho-, para-directing, while the nitrile group is a deactivating group and is meta-directing.
Electrophilic Aromatic Substitution Patterns (e.g., Acylation, Formylation, Nitration)
Given the electronic nature of the substituents, electrophilic aromatic substitution is expected to occur at the C4 or C5 position of the pyrrole ring. The powerful electron-donating amino group at C3 will strongly direct incoming electrophiles to the C4 position (ortho) and the C5 position (para). The deactivating effect of the nitrile group at C2 will be less influential in directing the substitution pattern compared to the strongly activating amino group.
Acylation: Friedel-Crafts acylation, employing an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a standard method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgnrochemistry.comsigmaaldrich.com For this compound, acylation is anticipated to occur preferentially at the C4 or C5 position. The amino group may require protection prior to the reaction to prevent N-acylation and to avoid its reaction with the Lewis acid catalyst.
Formylation: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). Due to the high reactivity of the pyrrole ring, particularly with the activating amino group, formylation is expected to proceed readily at the C4 or C5 position.
Nitration: The nitration of pyrroles requires mild conditions to avoid polymerization and other side reactions that can be induced by strong acids. A common nitrating agent for sensitive substrates like pyrroles is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. The nitration of this compound is predicted to yield the 4-nitro or 5-nitro derivative. The directing effects of the amino group will be the dominant factor in determining the position of nitration.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Acylation | RCOCl / AlCl₃ | 4-Acyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Acyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |
| Formylation | POCl₃ / DMF | 4-Formyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Formyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |
| Nitration | HNO₃ / Ac₂O | 4-Nitro-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Nitro-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |
Nucleophilic Substitution Patterns
Nucleophilic aromatic substitution on an electron-rich heterocycle like pyrrole is generally difficult and requires the presence of strong electron-withdrawing groups on the ring or the formation of a leaving group at a suitable position. In the case of this compound, direct nucleophilic substitution on the pyrrole ring is unlikely under standard conditions.
However, if a suitable leaving group, such as a halogen, were introduced onto the pyrrole ring, nucleophilic substitution could potentially occur. For example, if a halogen were to be introduced at the C4 or C5 position through electrophilic halogenation, subsequent reaction with a nucleophile might be possible, although likely requiring harsh conditions or metal catalysis.
Oxidation and Reduction Pathways
Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones, or in more vigorous conditions, ring-opened products. The presence of the electron-donating amino group would likely increase the ring's sensitivity to oxidation. Controlled oxidation of pyrroles can be challenging, but reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide have been used. The specific outcome of the oxidation of this compound would depend on the oxidant and the reaction conditions.
Reduction: The pyrrole ring can be reduced to a pyrroline (B1223166) or a pyrrolidine (B122466) under certain conditions. Catalytic hydrogenation with catalysts such as rhodium on alumina (B75360) or platinum oxide, often under more forcing conditions (higher pressure and/or temperature) than those required for nitrile reduction, can lead to the saturation of the pyrrole ring. osti.govresearchgate.net The stereochemical outcome of such a reduction would be influenced by the existing substituents on the pyrrole ring.
Formation of Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused heterocyclic systems due to the presence of the ortho-disposed amino and nitrile groups. This arrangement allows for a variety of cyclocondensation reactions with bifunctional reagents to construct a new ring fused to the pyrrole core.
A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity. google.comnih.govgoogle.comscielo.org.mx The reaction of this compound with reagents like formamide, urea, or guanidine (B92328) can lead to the formation of the pyrimidine ring fused to the C2 and C3 positions of the pyrrole. For instance, heating with formamide would be expected to yield a 4-aminopyrrolo[2,3-d]pyrimidine derivative.
Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine (B92270) rings, resulting in pyrrolo[3,2-c]pyridine or pyrrolo[2,3-b]pyridine systems. The reaction with α,β-unsaturated ketones or aldehydes could also be a viable route to fused pyridines.
The reaction with hydrazine, as discussed in section 3.2.4, leads to the formation of a fused pyrazole ring, yielding a pyrazolo[3,4-b]pyrrole. These examples highlight the versatility of this compound as a scaffold for the construction of a wide array of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Table 4: Examples of Fused Heterocyclic Systems from this compound
| Reagent | Fused Ring System Formed | Resulting Heterocycle |
| Formamide | Pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Guanidine | Pyrimidine | 2-Aminopyrrolo[2,3-d]pyrimidine |
| 1,3-Diketone | Pyridine | Pyrrolo[3,2-c]pyridine or Pyrrolo[2,3-b]pyridine |
| Hydrazine | Pyrazole | Pyrazolo[3,4-b]pyrrole |
Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of the pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a common and significant transformation of 3-aminopyrrole-2-carbonitrile derivatives. The adjacent amino and cyano groups on the pyrrole ring act as precursors to form the fused pyrimidine ring.
One established method involves the reaction of the aminonitrile with single-carbon synthons. For instance, heating a 3-aminopyrrole-2-carbonitrile derivative with formamide, often in the presence of formic acid and dimethylformamide (DMF), leads to the direct formation of the 4-aminopyrrolo[2,3-d]pyrimidine ring system. researchgate.net An alternative two-step approach involves first reacting the aminopyrrole with triethyl orthoformate to yield an intermediate ethoxyimidoformate. researchgate.net This intermediate is then treated with ammonia, which displaces the ethoxy group and facilitates ring closure to furnish the final pyrimidine derivative. researchgate.net These methods are fundamental in creating 7-deazapurine analogs, which are of considerable interest in medicinal chemistry. nih.gov
A multicomponent approach has also been developed for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines. This involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, demonstrating the versatility of building complex heterocyclic systems. scielo.org.mx
Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
| Reactant 1 | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-2-cyanopyrrole derivative | 1. Triethyl orthoformate 2. Ammonia | 1. Reflux 2. Stirring, 3h | 4-Aminopyrrolo[2,3-d]pyrimidine derivative | researchgate.net |
| 3-Amino-2-cyanopyrrole derivative | Formamide, DMF, Formic Acid | Reflux, 6-8h | 4-Aminopyrrolo[2,3-d]pyrimidine derivative | researchgate.net |
Pyrano[2,3-b]pyrrole Derivatives
The synthesis of pyrano[2,3-b]pyrrole derivatives from this compound is not prominently described in the surveyed chemical literature. While multicomponent reactions for the synthesis of pyran-fused heterocycles are common, they typically involve different starting materials. For example, a known route to 2-amino-4,7-dihydro-4-arylpyrano[2,3-b]pyrrole-3-carbonitrile involves a one-pot reaction of a 2-hydroxypyrrole, malononitrile (B47326), and various aromatic aldehydes. researchgate.net This highlights that while the pyrano[2,3-b]pyrrole scaffold is accessible, its direct synthesis from 3-aminopyrrole-2-carbonitriles via cyclocondensation has not been widely reported.
Indole (B1671886) Derivatives
The transformation of this compound into an indole derivative represents a significant structural rearrangement that is not a common or straightforward synthetic route. Standard indole syntheses, such as the Fischer, Bischler, or Madelung methods, rely on acyclic or benzene-based precursors rather than pre-existing pyrrole rings. nih.gov While skeletal editing of pyrroles to form other heterocycles like pyridines has been reported, direct ring conversion to an indole is not a well-documented pathway. nih.gov
Pyrrolizine Derivatives
Pyrrolizine derivatives can be synthesized from pyrrole precursors through reactions that construct a second fused five-membered ring. A notable method involves the reaction of acylethynylpyrroles with malononitrile. mdpi.com This reaction proceeds through a series of intermediates, including pyrrolyldienols, which can then undergo base-catalyzed intramolecular cyclization. For example, a pyrrolyldienol can be treated with triethylamine (B128534) in refluxing ethanol to induce ring closure, yielding a (Z)-3-amino-1-(2-oxo-2-phenylethylidene)-1H-pyrrolizine-2-carbonitrile. mdpi.com This transformation showcases a sophisticated pathway to build the bicyclic pyrrolizine core.
Table 2: Synthesis of Pyrrolizine Derivatives
| Precursor | Reagent(s) | Conditions | Product | Reference |
|---|
Triazolopyrimidine Derivatives
The synthesis of pyrrolo-fused triazolopyrimidine systems, such as pyrrolo[3,2-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidines, can be achieved from 3-aminopyrrole-2-carbonitrile precursors. researchgate.netnih.gov This is typically a multi-step process where the pyrrolo[2,3-d]pyrimidine core is first constructed, as described in section 3.4.1. The resulting 4-aminopyrrolo[2,3-d]pyrimidine can then be further derivatized to form the fused triazole ring. One common method involves converting the 4-amino group into a hydrazine derivative, which can then be cyclized with a one-carbon synthon (like formic acid or an orthoester) to close the triazole ring. researchgate.net
Table 3: Synthesis of Pyrrolotriazolopyrimidine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|
Pyrrole-Tetrazole Derivatives
The nitrile group of this compound and its derivatives can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) reagent. The synthesis of pyrrolotetrazolopyrimidines has been reported, indicating that this chemistry can be applied to the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netnih.gov The general procedure involves reacting the nitrile-containing compound with an azide source, such as sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid, in a high-boiling solvent like DMF. This reaction converts the cyano group into the corresponding 5-substituted-1H-tetrazole, creating the fused pyrrolotetrazolopyrimidine system.
Table 4: Synthesis of Pyrrole-Tetrazole Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile would be expected to provide key signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the electronic effects of the pyrrole (B145914) ring, the amino group, the nitrile group, and the N-methyl group.
The expected signals in a typical deuterated solvent like CDCl₃ or DMSO-d₆ would include:
A singlet for the N-methyl (N-CH₃) protons. This signal is anticipated to appear in the upfield region, typically around 3.5-4.0 ppm, due to the attachment to the nitrogen atom of the pyrrole ring.
Two distinct signals for the two protons on the pyrrole ring (H-4 and H-5). These would appear as doublets due to coupling with each other. The H-5 proton, being adjacent to the electron-donating amino group (indirectly) and the N-methyl group, would likely resonate at a different frequency than the H-4 proton, which is situated between the carbon attached to the amino group and the carbon at position 5. The pyrrole ring protons typically resonate in the aromatic region, though their exact shifts would be influenced by the substituents.
A broad singlet for the amino (-NH₂) protons. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. The protons of the primary amine would likely appear in a range of 4.0-6.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Pyrrole H-4 | 6.0 - 7.0 | Doublet |
| Pyrrole H-5 | 6.5 - 7.5 | Doublet |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The anticipated signals would be:
A signal for the N-methyl carbon (N-CH₃), which would appear in the upfield region of the spectrum.
Four distinct signals for the carbon atoms of the pyrrole ring (C-2, C-3, C-4, and C-5). The chemical shifts of these carbons would be significantly influenced by the attached functional groups. For instance, C-2 (attached to the nitrile) and C-3 (attached to the amino group) would have their resonances shifted due to the electronic effects of these substituents.
A signal for the carbon of the nitrile group (-C≡N). This signal typically appears in the range of 115-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| C-2 (Pyrrole) | 110 - 120 |
| C-3 (Pyrrole) | 130 - 140 |
| C-4 (Pyrrole) | 100 - 110 |
| C-5 (Pyrrole) | 120 - 130 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, advanced NMR techniques would be employed.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the pyrrole ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This would definitively confirm the connectivity of the entire molecule.
Variable Temperature NMR: This technique could be used to study dynamic processes, such as the potential for restricted rotation around the C3-NH₂ bond or to sharpen the broad -NH₂ signal by altering the rate of proton exchange.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups.
Key expected vibrational frequencies include:
N-H stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹.
C-H stretching: The C-H bonds of the pyrrole ring and the N-methyl group would show stretching vibrations in the region of 2850-3100 cm⁻¹.
C≡N stretching: The nitrile group would display a sharp, intense absorption band in the range of 2210-2260 cm⁻¹.
C=C and C-N stretching: The stretching vibrations of the pyrrole ring would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
N-H bending: The bending vibration of the amino group would be observed around 1590-1650 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 |
| Alkyl/Aryl C-H | C-H Stretch | 2850 - 3100 |
| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show a strong signal for the C≡N stretching vibration, as the polarizability of this bond changes significantly during vibration. The symmetric stretching vibrations of the pyrrole ring would also be expected to be prominent in the Raman spectrum. This technique would provide confirmatory data for the functional groups identified by FTIR and offer additional insights into the skeletal vibrations of the pyrrole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of a compound through fragmentation analysis. For this compound (C₆H₇N₃), the molecular weight is calculated to be approximately 121.15 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule could involve:
Loss of HCN: A common fragmentation for nitriles, which would result in a significant fragment ion.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the N-methylated pyrrole ring.
Ring fragmentation: The pyrrole ring itself could undergo cleavage, leading to a series of smaller charged fragments.
Analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the molecule.
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [C₆H₇N₃]⁺ | ~121.15 | Molecular Ion (M⁺) |
| [C₅H₄N₂]⁺ | ~94.04 | [M - HCN]⁺ |
| [C₅H₄N₃]⁺ | ~106.04 | [M - CH₃]⁺ |
Note: The m/z values are theoretical and would be confirmed by experimental data.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystallographic data for this compound is not available in the cited search results, a hypothetical analysis would involve growing a suitable single crystal of the compound. The crystal would then be analyzed to determine its unit cell parameters (a, b, c, α, β, γ), space group, and the atomic coordinates of each atom. This data would definitively confirm the substitution pattern on the pyrrole ring and reveal the planarity of the ring system and the orientation of the amino and carbonitrile substituents.
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| a, b, c | The lengths of the unit cell axes. |
| α, β, γ | The angles between the unit cell axes. |
| Z | The number of molecules per unit cell. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.
The pyrrole ring, being an aromatic system, along with the amino and carbonitrile groups, forms a conjugated system. This conjugation is expected to result in absorption bands in the UV region. The spectrum would likely display π → π* transitions characteristic of the conjugated system. The position and intensity of these absorption bands are sensitive to the solvent environment.
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | ~200-400 | Conjugated pyrrole ring system with amino and nitrile groups |
| n → π | ~300-500 | Possible, associated with the nitrogen lone pairs and nitrile group |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula.
For the molecular formula C₆H₇N₃, the theoretical elemental composition is:
Carbon (C): 59.48%
Hydrogen (H): 5.82%
Nitrogen (N): 34.69%
Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the assigned molecular formula.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 59.48 | Data not available |
| Hydrogen (H) | 5.82 | Data not available |
| Nitrogen (N) | 34.69 | Data not available |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is a robust method for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. DFT calculations are central to understanding the geometry, stability, and electronic characteristics of molecules like 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile. researchgate.netresearchgate.net
A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For this compound, this process would typically be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization yields key structural parameters like bond lengths, bond angles, and dihedral angles. Although specific optimized coordinates for this exact molecule are not present in the surveyed literature, studies on similar molecules, such as 2- and 3-acetyl-1-methylpyrrole, have successfully used high-level ab initio methods to determine their stable conformations. nih.gov This analysis would confirm the planarity of the pyrrole (B145914) ring and the preferred orientation of the amino and methyl substituents.
Electronic structure analysis provides information on the distribution of electrons within the molecule, which is essential for understanding its properties and reactivity.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acgpubs.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for assigning signals in experimentally obtained NMR data. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the identification of characteristic vibrational modes, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various vibrations of the pyrrole ring. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. For the target molecule, TD-DFT could predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions, providing insight into its electronic behavior. ijcce.ac.ir
While specific calculated values for this compound are not available in the reviewed literature, the table below illustrates the typical format for presenting such predicted data based on DFT calculations for analogous compounds.
Table 1: Illustrative Predicted Spectroscopic Data
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (δ, ppm) | Hx: value, Hy: value... |
| ¹³C NMR (δ, ppm) | C1: value, C2: value... |
| IR Frequencies (cm⁻¹) | ν(N-H): value, ν(C≡N): value... |
| UV-Vis (λmax, nm) | Transition 1: value, Transition 2: value... |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The amino group (electron-donating) would be expected to contribute significantly to the HOMO, while the nitrile group (electron-withdrawing) would influence the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | [Value] |
| E(LUMO) | [Value] |
| Energy Gap (ΔE) | [Value] |
Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)
Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E(LUMO) - E(HOMO)) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(E(HOMO) + E(LUMO)) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge. It is calculated as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Charge Transfer Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge distribution and delocalization effects within a molecule. For this compound, NBO analysis would reveal:
Natural Atomic Charges: The charge distribution on each atom, helping to identify electrophilic and nucleophilic sites. The nitrogen of the amino group and the pyrrole ring would likely carry negative charges, while adjacent carbons and hydrogens would be more positive.
Intramolecular Interactions: The analysis quantifies stabilizing interactions, such as hyperconjugation, arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. ijcce.ac.ir Key interactions would likely involve the lone pairs of the amino nitrogen donating into antibonding orbitals (π*) of the pyrrole ring and the nitrile group. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For this compound, theoretical studies could be used to explore its behavior in various reactions, such as:
Electrophilic Aromatic Substitution: Calculating the transition state energies for electrophilic attack at different positions on the pyrrole ring to predict regioselectivity.
Cyclization Reactions: Modeling pathways where the amino and nitrile groups participate in the formation of new fused ring systems.
These computational investigations provide a step-by-step view of the reaction at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
Conformational Analysis
Computational and theoretical investigations into the conformational landscape of this compound provide critical insights into its three-dimensional structure, stability, and the rotational dynamics of its substituent groups. While direct, comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, a robust understanding can be constructed by drawing upon theoretical studies of closely related pyrrole derivatives. The conformational preferences of this molecule are primarily dictated by the rotational barriers around the single bonds connecting the methyl and amino groups to the pyrrole ring, as well as the electronic interactions between the substituents.
The pyrrole ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility arises from the rotation of the N-methyl group and the C3-amino group.
Rotation of the 1-Methyl Group:
Theoretical studies on N-methylpyrrole have established that the barrier to internal rotation of the methyl group is relatively low. Dispersed fluorescence spectroscopy and ab initio calculations have been employed to probe the geometry and rotational dynamics of N-methylpyrrole. These studies indicate a small energy barrier for the rotation of the methyl group around the N-C bond. researchgate.netaip.org This suggests that at room temperature, the methyl group in this compound is likely to be freely rotating or exhibiting very low-barrier rotation. The preferred conformation is generally a staggered arrangement relative to the pyrrole ring bonds to minimize steric hindrance. researchgate.net
Rotation of the 3-Amino Group:
The rotational barrier of an amino group attached to an aromatic ring can be influenced by the electronic nature of the ring and the presence of other substituents. In the case of enamines, for instance, a significant rotational barrier can exist around the C-N bond due to the delocalization of the nitrogen lone pair into the π-system, giving the bond partial double-bond character. nih.gov For this compound, the amino group is attached to a π-rich pyrrole ring, and its lone pair can participate in the aromatic system.
Based on the analysis of its constituent parts, the most stable conformers of this compound would likely involve a planar pyrrole ring with specific orientations of the methyl and amino groups. The interplay between steric hindrance and electronic stabilization will determine the lowest energy conformations. It is plausible that intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen atom of the cyano group could contribute to the stabilization of a particular conformer, leading to a more planar arrangement of these substituents relative to the ring.
The following interactive table summarizes the expected key dihedral angles and qualitative rotational energy barriers for the substituent groups of this compound, based on inferences from related compounds.
| Rotatable Bond | Dihedral Angle Definition | Expected Low-Energy Conformation(s) | Estimated Rotational Barrier |
| N1–C(methyl) | H–C–N1–C2 | Staggered conformations | Low |
| C3–N(amino) | H–N–C3–C2 | Planar or near-planar due to resonance | Moderate |
| C3–N(amino) | H–N–C3–C4 | Planar or near-planar due to resonance | Moderate |
This data is inferred from computational studies on analogous molecular structures. Specific experimental or theoretical values for this compound are not available in the cited literature.
Applications in Advanced Organic Synthesis and Materials Science
Role as Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile serves as a crucial intermediate for constructing more elaborate molecular frameworks, particularly those with pharmaceutical relevance. The strategic placement of the amino and nitrile functionalities allows for sequential and regioselective reactions to build complexity.
A significant application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. google.comgoogle.com These fused heterocyclic systems are analogs of purines and are central to many biologically active compounds. The synthesis typically involves the reaction of the aminonitrile with a formamide (B127407) equivalent, leading to the construction of the pyrimidine (B1678525) ring fused to the pyrrole (B145914) core. This transformation is a key step in the preparation of various kinase inhibitors used in targeted cancer therapy. nih.gov For example, this scaffold is foundational for drugs such as 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile. google.comgoogle.com The N-methyl group on the pyrrole ring in the starting material can also serve to modulate the final product's solubility and metabolic stability.
Table 1: Key Reactions of this compound as an Intermediate
| Reactant(s) | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Formamide derivatives | Cyclocondensation | Pyrrolo[2,3-d]pyrimidines | Pharmaceutical scaffolds, Kinase inhibitors |
| Diketones | Paal-Knorr Synthesis | Fused Pyrrole Systems | Access to complex polycyclic heterocycles |
Precursors for Complex Heterocyclic Systems
The reactivity of this compound makes it an ideal precursor for a wide array of complex heterocyclic systems beyond the pyrrolo[2,3-d]pyrimidines mentioned above. The vicinal amino and nitrile groups can be considered a synthetic equivalent of an α-amino acid, capable of participating in various cyclization and condensation reactions.
This compound can be used to construct other fused systems such as pyrrolopyridines and pyrrolopyrazines. mdpi.com The synthesis of these systems often involves condensation of the amino group with a 1,3-dicarbonyl compound or an α-haloketone, followed by an intramolecular cyclization involving the nitrile group. The resulting bicyclic structures are prevalent in medicinal chemistry and materials science. Research has demonstrated that aminopyrrole derivatives are versatile intermediates for creating diverse heterocyclic ensembles, including pyrrolyl-isoxazoles.
Furthermore, the inherent functionality allows for its use in multicomponent reactions (MCRs), providing rapid access to molecular diversity. By combining this compound with an aldehyde and another nucleophile in a one-pot reaction, highly substituted and complex heterocyclic products can be generated efficiently. chemijournal.com
Utility in Divergent Synthetic Strategies
Divergent synthesis, a strategy that allows for the creation of multiple distinct products from a common intermediate by varying reaction conditions, is a powerful tool in chemical synthesis. Aminopyrrole carbonitriles are excellent platforms for such strategies. Research has shown that the reaction of related acylethynylpyrroles with malononitrile (B47326) can be directed to yield three different classes of compounds based on the substituents present on the pyrrole ring. mdpi.comnih.gov
This substituent-dependent divergence highlights the nuanced reactivity of the pyrrole system. mdpi.comnih.gov
With substituents on the pyrrole ring: The reaction leads to the formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles.
Without substituents on the pyrrole ring: The reaction pathway shifts, resulting in the unexpected formation of pyrrolyldienols.
Intramolecular Cyclization: The intermediate pyrrolyldienols can undergo intramolecular cyclization to yield 3-amino-1-acylethylidene-2-cyanopyrrolizines. mdpi.comnih.gov
This demonstrates how subtle changes to a common starting material can be used to access vastly different molecular scaffolds, showcasing the utility of these compounds in generating chemical libraries for drug discovery and materials science. rsc.orgfrontiersin.org
Contributions to Polymer Chemistry (e.g., Polypyrroles)
Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. wikipedia.orgresearchgate.netijert.org The properties of PPy can be significantly modified by synthesizing it from functionalized pyrrole monomers. This compound is a promising monomer for creating functionalized polypyrroles.
The primary amino group can enhance the polymer's hydrophilicity and provides a reactive handle for post-polymerization modification, such as grafting bioactive molecules or other polymers. nih.govnih.gov Amine-functionalized polypyrroles have shown improved adhesion for biological cells, making them valuable for applications in tissue engineering and biomedical devices. nih.govnih.gov The nitrile group, being polar, can also influence the polymer's solubility, morphology, and electronic properties. mdpi.com The polymerization can be achieved through either chemical or electrochemical oxidation methods. wikipedia.orgresearchgate.net The resulting functionalized polymer would possess unique characteristics derived from the specific monomer used.
Table 2: Potential Properties of Polypyrroles Derived from this compound
| Functional Group | Potential Contribution to Polymer Properties |
|---|---|
| Amino Group (-NH₂) | Increased hydrophilicity, improved cell adhesion, site for chemical conjugation |
| Nitrile Group (-CN) | Enhanced polarity, modified solubility, influence on electronic band structure |
Applications in Dye Chemistry
The structure of this compound makes it a valuable precursor in the synthesis of organic dyes. The primary aromatic amino group is a key functionality for the synthesis of azo dyes, a large and commercially important class of colorants. unb.canih.gov The synthesis involves a two-step process:
Diazotization: The amino group on the pyrrole ring is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling: The resulting diazonium salt, which is an electrophile, is reacted with an electron-rich coupling component (such as a phenol (B47542) or another amine) to form the azo compound (-N=N-), which is the chromophore responsible for the dye's color. nih.govresearchgate.net
The specific color of the resulting dye can be tuned by the choice of the coupling component. researchgate.net Furthermore, the compound is suitable for creating donor-π-acceptor (D-π-A) dyes for use in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net In this context, the amino group can act as part of the electron donor, the pyrrole ring as the π-conjugated bridge, and the nitrile group as an auxiliary electron acceptor. The nitrile's electron-withdrawing nature can enhance the intramolecular charge transfer (ICT) properties of the dye, which is crucial for efficient performance in solar cells. mdpi.com
Contributions to Organic Semiconductor Development
Pyrrole-based materials are of growing interest in the field of organic electronics due to the electron-rich nature of the pyrrole ring, which facilitates charge transport. researchgate.netnih.gov They are used as building blocks for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.nettdl.org
This compound is particularly well-suited for this purpose due to its inherent "push-pull" electronic structure.
The amino group is a strong electron-donating group (the "push").
The nitrile group is a strong electron-withdrawing group (the "pull").
This intramolecular donor-acceptor character is a key design principle for organic semiconductor materials. It allows for the tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn controls the material's band gap, absorption spectrum, and charge carrier mobility. nih.govresearchgate.net This compound can be incorporated into larger π-conjugated systems, such as polymers or small molecules based on scaffolds like diketopyrrolopyrrole (DPP), to create materials with optimized electronic properties for high-performance electronic devices. frontiersin.orgfrontiersin.org The ability to fine-tune these properties makes such substituted pyrroles highly valuable for the next generation of flexible, solution-processable electronics. researchgate.net
Mechanistic Insights into Biological Interactions and Target Engagement Studies
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in rational drug design for predicting the binding mode and affinity of a small molecule ligand to its protein target.
Studies on various pyrrole (B145914) derivatives reveal common binding patterns within protein active sites. The stability of the ligand-protein complex is typically governed by a combination of non-covalent interactions. For the aminopyrrole carbonitrile scaffold, key interactions are predicted to involve:
Hydrogen Bonds: The amino group (-NH2) and the nitrogen atom within the pyrrole ring can act as hydrogen bond donors, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor. Docking studies of similar pyrrole-2-carbohydrazide derivatives have shown hydrogen bonding with amino acid residues like Lysine (B10760008) 165 in the active site of enzymes. vlifesciences.com
Hydrophobic Interactions: The pyrrole ring itself is an aromatic heterocycle, capable of engaging in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket.
π-Stacking and π-Cation Interactions: The aromatic pyrrole ring can participate in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine. Furthermore, it can engage in π-cation interactions with positively charged residues such as lysine and arginine.
| Interaction Type | Potential Interacting Groups on Pyrrole Scaffold | Corresponding Protein Residues (Examples) | Reference |
| Hydrogen Bonding | Amino group, Pyrrole N-H, Nitrile group | Lysine, Aspartic Acid, Serine, Threonine | vlifesciences.com |
| Hydrophobic Contact | Pyrrole ring, Methyl group | Leucine, Valine, Isoleucine, Alanine | nih.gov |
| π-π Stacking | Aromatic Pyrrole Ring | Phenylalanine, Tyrosine, Tryptophan | mdpi.com |
| Van der Waals | Entire molecule | All proximal residues in the binding pocket | vlifesciences.com |
This table presents potential interactions based on studies of analogous compounds.
Computational screening, or virtual screening, utilizes docking methodologies to assess large libraries of compounds against a specific protein target or to screen a single compound against a panel of known protein structures. rsc.org This approach helps in identifying potential biological targets for novel chemical entities. For compounds like 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile, this process would involve docking the molecule into the binding sites of numerous proteins to predict which ones it might bind to with high affinity. researchgate.net
Research on broader classes of pyrrole-based compounds has identified a wide array of potential targets through such screening methods. nih.gov These findings suggest that the aminopyrrole carbonitrile scaffold could exhibit activity against various protein families. nih.gov
| Pyrrole Scaffold Class | Identified Potential Target(s) | Therapeutic Area | Reference |
| Pyrrole-fused pyrimidines | InhA enzyme | Antitubercular | rsc.org |
| Ethyl-2-amino pyrroles | Tubulin (Colchicine-Binding Site) | Anticancer | mdpi.com |
| Pyrrolotriazine derivatives | RdRp (RNA-dependent RNA polymerase) | Antiviral | nih.gov |
| General N-substituted pyrroles | HIV Fusion Proteins | Antiviral | researchgate.net |
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase | Antimycobacterial | vlifesciences.com |
This table illustrates targets identified for various pyrrole-based scaffolds through computational and biological screening.
Enzyme Inhibition Mechanisms
The pyrrole nucleus is a common feature in many enzyme inhibitors. nih.gov The specific substitutions on the ring, such as the amino and carbonitrile groups, play a crucial role in determining the potency and selectivity of inhibition.
Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits its target enzyme. researchgate.net These studies measure the rate of the enzymatic reaction at different concentrations of substrate and inhibitor. The primary types of reversible inhibition are competitive, noncompetitive, uncompetitive, and mixed. researchgate.netnih.gov
For various pyrrole derivatives, kinetic analyses have revealed different modes of action. For example, some heterocyclic compounds are found to be competitive inhibitors, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net In other cases, mixed inhibition has been observed. Information from such studies, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is critical for structure-activity relationship (SAR) analysis.
| Pyrrole Derivative Class | Target Enzyme | Inhibition Data (IC50) | Reference |
| Pyrrolo[3,2-d]pyrimidine (Compound 9c) | N/A (Tested on HCT-116 cells) | 0.009 µM | nih.gov |
| Pyrrolo[3,2-d]pyrimidine (Compound 8b) | N/A (Tested on multiple cell lines) | < 0.05 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative | EGFR and HER2 tyrosine kinases | Potent activity reported | nih.gov |
| Imidazo[4,5-c]quinolin-2-one (analogue 12) | PvPI4K | 0.0020 µM | acs.org |
| Imidazo[4,5-c]quinolin-2-one (analogue 17) | PvPI4K | 0.0050 µM | acs.org |
This table summarizes inhibitory activities of various heterocyclic compounds, including pyrrole derivatives and related scaffolds, against cellular targets and specific enzymes.
The structural basis of enzyme inhibition is often elucidated by combining molecular docking data with experimental results. Docking studies can reveal how an inhibitor fits into the enzyme's active site and which specific amino acid residues it interacts with. For instance, the inhibition of cytochrome P450 isoforms CYP1A1 and CYP1B1 by certain pyrrole derivatives was confirmed through docking studies, which showed direct interaction with the enzyme's active site. nih.gov Similarly, the design of pyrrole-fused pyrimidines as inhibitors of EGFR and CDK2 was guided by docking them into the respective active sites to ensure key pharmacophoric features were present. nih.gov The nitrile and amino groups of this compound would be expected to form specific hydrogen bonds and electrostatic interactions that contribute to the compound's inhibitory potential against its target(s).
Receptor Modulation Mechanisms
Beyond enzyme inhibition, heterocyclic compounds can also exert their effects by modulating the function of cell surface or intracellular receptors. This modulation can occur through direct binding to the receptor's primary (orthosteric) site or through binding to a secondary (allosteric) site. nih.gov
Allosteric modulators are particularly interesting from a therapeutic standpoint because they bind to a site distinct from the endogenous ligand's binding site. nih.gov This can lead to a more nuanced control of receptor activity, either enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) the effect of the natural agonist. While specific studies on receptor modulation by this compound are lacking, research on other small molecules provides a framework for potential mechanisms. For example, analogues of the peptide Pro-Leu-Gly-NH2 have been shown to enhance the binding of dopamine (B1211576) agonists to dopamine receptors, acting as positive modulators. nih.gov
Given its structure, it is plausible that an aminopyrrole carbonitrile compound could act as an allosteric modulator. By binding to a topographically distinct site on a receptor, it could induce a conformational change that alters the affinity of the orthosteric site for its endogenous ligand or modifies the signal transduction cascade upon agonist binding. This remains a hypothetical mechanism for this specific compound class that requires experimental validation.
Characterization of Agonist/Antagonist/Modulator Activity
Research into the biological activity of aminopyrrole carbonitrile derivatives has revealed a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. jmpas.comsmolecule.com These effects are often attributed to the modulation of specific biological targets.
One notable area of investigation for related pyrrole carbonitriles is their activity as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. A study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified these compounds as inhibitors of various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). nih.gov The N-benzoyl derivative of the parent compound demonstrated potent in vitro activity against all tested MBLs, suggesting its potential as a broad-spectrum MBL inhibitor. nih.gov
While direct agonist or antagonist activity on specific receptors for this compound is not documented, the diverse biological effects of its analogs suggest that this class of compounds can modulate the function of various protein targets.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies on aminopyrrole carbonitrile derivatives have provided crucial insights into the chemical features necessary for their biological activity. These studies help in understanding the molecular interactions that govern their mechanism of action and guide the design of more potent and selective analogs.
In the context of MBL inhibition by 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, SAR studies have highlighted the importance of several structural motifs. The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain on the pyrrole ring were all found to be important for the inhibitory potency against MBLs. nih.gov Further modification of the 2-amino group revealed that N-acylamide derivatives were potent inhibitors of IMP-1. nih.gov Specifically, the N-benzoyl derivative maintained broad activity against different MBL subclasses. nih.gov
The following table summarizes the key SAR findings for 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as MBL inhibitors:
| Structural Feature | Importance for MBL Inhibitory Activity | Reference |
| 3-Carbonitrile Group | Important for potency | nih.gov |
| 4,5-Diphenyl Groups | Important for potency | nih.gov |
| N-Benzyl Side Chain | Important for potency | nih.gov |
| N-Acylamide at 2-amino | Potent IMP-1 inhibition | nih.gov |
| N-Benzoyl at 2-amino | Broad-spectrum MBL inhibition | nih.gov |
These SAR studies underscore the intricate relationship between the chemical structure of aminopyrrole carbonitriles and their biological function, providing a framework for the rational design of new therapeutic agents.
Interactions with Biological Macromolecules (e.g., DNA, Proteins, Radicals)
The biological effects of small molecules are often mediated through their direct interactions with macromolecules such as proteins and nucleic acids. While specific data for this compound is limited, the chemical nature of the aminopyrrole carbonitrile scaffold suggests the potential for such interactions.
Investigation of Intercalation, Binding, and Covalent Adduction
The planar aromatic structure of the pyrrole ring, coupled with the presence of hydrogen bond donors (amino group) and acceptors (carbonitrile group), suggests that compounds like this compound could interact with the binding pockets of proteins. These interactions can be non-covalent, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, or in some cases, covalent.
For instance, the inhibitory activity of related aminopyrrole carbonitriles on MBLs is a clear indication of direct protein binding. nih.gov The SAR data suggests that the various substituents on the pyrrole ring engage in specific interactions within the active site of the enzyme, leading to its inhibition.
While there is no direct evidence of DNA intercalation for this compound, the potential for π-stacking interactions with DNA bases exists due to the aromatic nature of the pyrrole core. However, this mode of action is less commonly reported for this class of compounds compared to protein inhibition.
Modulation of Cellular Pathways at a Molecular Level
The interaction of aminopyrrole carbonitrile derivatives with their protein targets can lead to the modulation of various cellular pathways. For example, the inhibition of MBLs by the aforementioned derivatives directly impacts bacterial cell wall synthesis, a critical pathway for bacterial survival. nih.gov
In a broader context, pyrrole derivatives have been shown to influence signaling pathways involved in inflammation and cancer. jmpas.commdpi.com For example, some pyrrole compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. jmpas.com The anticancer activity of certain pyrrole derivatives has been linked to their ability to induce apoptosis and interfere with cell cycle regulation. mdpi.comnih.gov Tetrasubstituted pyrrole derivatives have been designed as mimetics of protein-protein interaction hot-spot residues and have shown promise as anticancer agents by activating apoptotic pathways. nih.gov
While the specific cellular pathways modulated by this compound remain to be elucidated, the activities of its structural analogs suggest that it could potentially influence pathways related to microbial pathogenesis, inflammation, or cell proliferation through specific interactions with key regulatory proteins.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
While classical methods for pyrrole (B145914) synthesis like the Paal-Knorr and Knorr reactions provide foundational routes, future research is increasingly focused on developing more efficient, sustainable, and versatile strategies for synthesizing 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile and its analogs. smolecule.comorganic-chemistry.org The drive is toward methodologies that offer high atom economy, utilize environmentally benign reagents, and allow for rapid diversification.
Key opportunities include:
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials are highly attractive. A potential approach involves a three-component reaction of an α-hydroxyketone, 3-oxobutanenitrile, and methylamine, which could provide a concise route to the target molecule and its derivatives. mdpi.comnih.gov
Catalytic Systems: The exploration of novel catalysts is paramount. This includes leveraging transition metals like palladium, ruthenium, and iron to enable new bond formations under milder conditions. organic-chemistry.org Gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes also represent a promising avenue. organic-chemistry.org
Sustainable and Bio-Based Approaches: A significant emerging direction is the use of renewable starting materials. For instance, methodologies utilizing biosourced 3-hydroxy-2-pyrones in reactions with primary amines can yield N-substituted pyrrole derivatives under sustainable conditions, such as solvent-free heating or in aqueous solutions. polimi.it
Flow Chemistry and Microwave Assistance: The adoption of continuous flow reactors and microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance scalability and safety. nih.govnih.gov
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis combining three or more reactants, such as an α-hydroxyketone, a β-ketonitrile, and an amine. | High efficiency, operational simplicity, rapid library generation. | mdpi.com |
| Sustainable Synthesis | Utilizing bio-based precursors like 3-hydroxy-2-pyrones and environmentally benign reaction conditions (e.g., neat or in water). | Reduced environmental impact, use of renewable resources. | polimi.it |
| Advanced Catalysis | Employing transition metals (Pd, Ru, Fe, Au) to catalyze novel cyclization and annulation reactions. | High yields, broad functional group tolerance, milder reaction conditions. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates for pyrrole formation. | Significant reduction in reaction time, improved yields. | nih.gov |
Exploration of New Chemical Transformations and Derivatizations
The inherent reactivity of the amino and cyano groups in this compound makes it an ideal substrate for a wide array of chemical transformations and derivatizations. smolecule.com Future work will focus on leveraging this reactivity to build more complex and functionally diverse molecules.
Amino Group Functionalization: The amino group can act as a nucleophile, participating in condensation reactions with carbonyl compounds to form imines or undergoing acylation. smolecule.comnih.gov This allows for the introduction of a vast range of substituents, enabling the fine-tuning of the molecule's properties.
Cyano Group Transformations: The versatile cyano group can be a linchpin for synthetic elaboration. Future research will likely explore its reduction to amines or aldehydes, nucleophilic substitution to introduce new functionalities, and its participation in cyclization reactions to form fused heterocyclic systems. smolecule.comsmolecule.com
Ring-Based Reactions: The electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. smolecule.com A key area of future research will be the selective functionalization of the C4 and C5 positions. Studies on the nitration of the isomeric 1-methyl-2-pyrrolecarbonitrile have shown that the cyano group directs nitration to the 4- and 5-positions, providing a precedent for exploring similar regioselective reactions on the target compound. cdnsciencepub.com
Complex Scaffolds: There is a significant opportunity to use the compound as a building block for more intricate molecular architectures, such as functionalized bipyrroles, through novel rearrangement and coupling strategies. researchgate.net
| Functional Group | Reaction Type | Potential Products/Derivatives | Reference |
|---|---|---|---|
| Amino Group (-NH2) | Condensation, Acylation | Imines, Amides, N-substituted derivatives | smolecule.comnih.gov |
| Cyano Group (-CN) | Reduction, Nucleophilic Substitution, Cyclization | Amines, Aldehydes, Fused heterocycles | smolecule.com |
| Pyrrole Ring | Electrophilic Substitution (e.g., Nitration) | 4- and 5-substituted pyrrole derivatives | smolecule.comcdnsciencepub.com |
| Entire Molecule | Coupling/Rearrangement | Complex scaffolds like bipyrroles | researchgate.net |
Advanced Structural Characterization of Complex Derivatives
As increasingly complex derivatives of this compound are synthesized, the need for robust and sophisticated analytical techniques for their structural elucidation becomes critical. While standard methods provide a baseline, unambiguous characterization of novel, intricate structures will require more advanced approaches.
Future research will rely on a combination of:
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of novel derivatives with high accuracy. nih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1H-15N HMBC will be crucial for determining the precise connectivity and regiochemistry in complex condensation and cyclization products. mdpi.com
X-ray Crystallography: This remains the gold standard for unambiguous determination of three-dimensional molecular structures, providing definitive proof of stereochemistry and the conformation of complex derivatives in the solid state. nih.gov
Derivatization for Analysis: Chemical derivatization can be employed to enhance analytical detection. For instance, reacting the amino group with isotopic labeling reagents like 1,1′-¹³C₂ acetic anhydride (B1165640) can significantly improve sensitivity and resolution in ¹³C NMR experiments, aiding in the analysis of complex mixtures or low-concentration samples. nih.gov
Deeper Computational Exploration of Reactivity and Interaction Mechanisms
Computational chemistry offers powerful tools to predict and understand the behavior of this compound and its derivatives, guiding experimental work and accelerating discovery.
Emerging opportunities in this area include:
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamic and kinetic stability of various derivatives. researchgate.net Such studies can elucidate reaction mechanisms, predict the regioselectivity of electrophilic substitutions, and rationalize observed experimental outcomes. researchgate.netresearchgate.net
Pharmacophore Modeling: Computational modeling can predict the binding of derivatives to biological targets. smolecule.com DFT calculations can be used to analyze how the three-dimensional arrangement of substituents on the pyrrole core mimics the side chains of amino acid residues, which is crucial for designing molecules that can disrupt protein-protein interactions. nih.gov
Materials Property Prediction: For applications in materials science, computational methods can predict key properties. For example, by designing derivatives with specific functional groups (e.g., nitro groups), it is possible to calculate properties like heat of formation and crystal density to screen for potential high-energy-density materials. researchgate.netrsc.org
Expanding Applications in Material Science and Advanced Organic Synthesis
The unique electronic and structural features of the pyrrole nucleus suggest that this compound could be a valuable precursor in materials science and a versatile tool in organic synthesis. researchgate.netresearchgate.net
Materials Science: Pyrrole-containing compounds are known for their unique electronic properties. smolecule.com Future research could explore the incorporation of the title compound into:
Conducting Polymers: As a monomer unit for the synthesis of functionalized polypyrroles.
Organic Dyes and Sensors: Serving as a core structure for novel BODIPY (boron-dipyrromethene) dyes, which have applications as fluorescent labels and chemosensors. researchgate.net
Semiconducting Materials: Derivatives could be designed and synthesized for use in organic electronics. researchgate.net
Advanced Organic Synthesis: The compound's dense functionality makes it an excellent intermediate for building complex molecular frameworks. smolecule.com It can serve as a versatile scaffold for the synthesis of:
Fused Heterocyclic Systems: The amino and cyano groups can be used to construct fused rings, leading to novel structures such as pyrrolopyrazinones and pyrrolotriazinones. smolecule.com
Natural Product Analogs: The pyrrole core is a key component of many natural products. nih.gov This compound could serve as a starting point for the synthesis of analogs of bioactive molecules.
Pharmaceutical Scaffolds: As a "privileged structure," the pyrrole ring is found in numerous pharmaceuticals. researchgate.netjmpas.com The title compound is a valuable starting point for creating libraries of compounds for drug discovery. mdpi.comnih.gov
Q & A
Q. What are the optimized synthetic routes for 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield and purity?
Q. How can crystallographic tools (e.g., SHELX, WinGX) resolve structural ambiguities in derivatives of this compound?
-
Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, WinGX integrates SHELX workflows to analyze molecular geometry (bond lengths/angles) and validate tautomeric forms (e.g., amino vs. imino configurations). ORTEP visualizations help identify disorder in the methyl or amino groups . For challenging cases (e.g., twinned crystals), merging data with SHELXE improves phase resolution .
-
Example Workflow :
Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small molecules.
Structure solution: Direct methods in SHELXS or charge flipping in SHELXD .
Refinement: Apply restraints for flexible groups (e.g., NH₂) in SHELXL .
Q. What strategies address contradictory bioactivity data for this compound derivatives in pharmacological studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. antidiabetic results) may arise from assay conditions or structural modifications. To resolve this:
- Reproducibility : Standardize cell lines (e.g., HepG2 for liver cancer) and control for solvent effects (DMSO concentration ≤0.1%).
- SAR Analysis : Compare substituent effects; electron-withdrawing groups (e.g., -CN) enhance kinase inhibition, while bulky aryl groups improve receptor binding .
- Computational Modeling : Dock derivatives into target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina to predict binding modes .
Q. How does the amino group in this compound influence its reactivity in heterocyclic ring formation?
- Methodological Answer : The amino group acts as a nucleophile, enabling cyclization with electrophiles (e.g., aldehydes or ketones) to form pyrazolo[3,4-b]pyridines or pyrrolo[3,2-d]pyrimidines. For instance, condensation with aryl aldehydes in methanol under reflux generates fused rings with >80% yield. The methyl group sterically directs regioselectivity, favoring C-5 substitution .
Data Contradiction Analysis
Q. Why do different synthesis protocols report varying yields for the same derivative?
- Critical Analysis : Yield disparities often stem from purification methods (e.g., column chromatography vs. recrystallization) or trace moisture in solvents, which hydrolyzes nitriles. For example, method B in achieves 92% yield via ethanol-DMF crystallization, while method A (methanol/ammonia) yields 85% due to incomplete cyclization. Reproducibility requires strict anhydrous conditions and inert atmospheres.
Pharmacological and Toxicological Evaluation
Q. What in vitro/in vivo models are suitable for assessing the compound’s toxicity profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
